molecular formula C4H9ClFNO2 B2538157 (2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride CAS No. 2044705-45-3

(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride

Cat. No. B2538157
CAS RN: 2044705-45-3
M. Wt: 157.57
InChI Key: LYBQWZVHXHCBOB-SWLXLVAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” is a compound that likely contains an amino group (-NH2) and a fluorine atom attached to a butanoic acid backbone. The (2S,3R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. Similar compounds are often used in the synthesis of peptides or in pharmaceutical research .


Synthesis Analysis

The synthesis of similar compounds often involves the use of chiral catalysts or reagents to control the stereochemistry. For example, the synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid involves the opening of an aziridine ring with an organocuprate .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a four-carbon chain (butanoic acid) with a fluorine atom and an amino group attached. The exact positions of these groups would be determined by the (2S,3R) stereochemistry .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, the amino group (-NH2) could act as a nucleophile in reactions, and the carboxylic acid group (-COOH) could undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the presence and position of the polar groups .

Scientific Research Applications

Fluorinated Compounds in Protein Design

Fluorinated amino acids, such as those with fluorine substitutions, have been incorporated into proteins to enhance their stability against chemical and thermal denaturation. The incorporation of highly fluorinated analogs of hydrophobic amino acids aims to create proteins with novel chemical and biological properties. Fluorination is a strategy to enhance protein stability, both soluble and membrane-bound, while retaining structure and biological activity. The development of various biosynthetic methods for introducing noncanonical amino acids into proteins expands the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).

Environmental Impact and Degradation

Research has focused on the environmental fate, degradation, and toxicology of polyfluoroalkyl chemicals, which include substances with fluorine atoms. These compounds can degrade into perfluoroalkyl carboxylic acids and sulfonic acids, raising concerns about their persistence and impact on human and environmental health. Biodegradation studies in microbial cultures, soils, and sediments have explored the pathways and half-lives of these compounds, providing insights into their environmental behavior and potential for accumulation (Liu & Avendaño, 2013).

Fluorine in Pharmaceutical Research

The inclusion of fluorine in pharmaceutical compounds, such as fluoroquinolones, has been shown to significantly affect their pharmacological activity. Fluoroquinolones are a class of antibacterial agents with broad-spectrum activity against various pathogens. The introduction of fluorine into these molecules has been crucial for enhancing their efficacy and pharmacokinetic properties. This illustrates the impact of fluorination on drug development and the potential of fluorinated compounds in therapeutic applications (da Silva et al., 2003).

Mechanism of Action

The mechanism of action of “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” would depend on its specific use. For example, if it’s used as a building block in the synthesis of a drug, its mechanism of action would be related to the final drug molecule .

Safety and Hazards

The safety and hazards of handling and using “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) or other safety information before using a new chemical .

Future Directions

The future directions of research involving “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” could involve its use in the synthesis of new pharmaceuticals or other biologically active compounds. Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), and could potentially be used in the synthesis of this compound .

properties

IUPAC Name

(2S,3R)-2-amino-3-fluorobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,6H2,1H3,(H,7,8);1H/t2-,3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBQWZVHXHCBOB-SWLXLVAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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